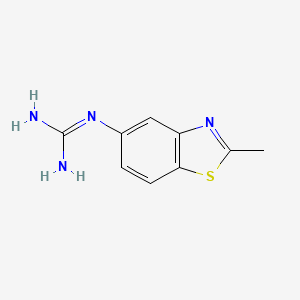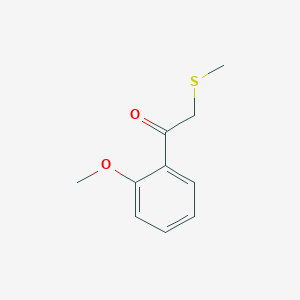
3-((Trifluoromethyl)thio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Trifluoromethyl)thio)pyridine is an organic compound characterized by the presence of a trifluoromethylthio group attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-chloropyridine with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfenyl chloride.
Industrial Production Methods: Industrial production of 3-((Trifluoromethyl)thio)pyridine may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-((Trifluoromethyl)thio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other sulfur-containing groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-((Trifluoromethyl)thio)pyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-((Trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group imparts unique electronic and steric properties, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
3-(Trifluoromethyl)pyridine: Similar structure but lacks the sulfur atom, resulting in different chemical properties and reactivity.
2-(Trifluoromethylthio)pyridine: Positional isomer with the trifluoromethylthio group at the 2-position, leading to variations in reactivity and applications.
4-(Trifluoromethylthio)pyridine: Another positional isomer with distinct chemical behavior and uses.
Uniqueness: The presence of both fluorine and sulfur atoms imparts distinct electronic properties, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
58313-26-1 |
|---|---|
Fórmula molecular |
C6H4F3NS |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
3-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)11-5-2-1-3-10-4-5/h1-4H |
Clave InChI |
GHTWJSDDUFAQTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)

![2-[5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid](/img/structure/B13646463.png)


![1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13646484.png)



